Positional Isomer Differentiation: Para-Biphenyl Substitution Defines Triazole Fungicide Intermediate Pathway
2-(4-Phenylphenoxy)ethanol is specifically identified as a key intermediate for the synthesis of fungicidally active triazole compounds in a BASF patent (US20200207692A1), whereas the ortho-biphenyl isomer (2-(2-biphenyl)oxyethanol) yields different downstream chemistry with no established fungicide development pathway [1]. The para-substitution pattern is essential for the correct molecular geometry in subsequent synthetic transformations to triazoles [1].
| Evidence Dimension | Patent-cited utility as fungicide intermediate |
|---|---|
| Target Compound Data | Identified in patent claims for substituted phenoxyphenyl alcohols as intermediates for fungicidally active triazole compounds [1] |
| Comparator Or Baseline | Ortho-biphenyl isomer (2-(2-biphenyl)oxyethanol): not identified in comparable fungicide intermediate patents; yields different downstream derivatives [2] |
| Quantified Difference | Qualitative pathway difference: para-isomer enables triazole fungicide synthesis; ortho-isomer yields distinct chemistry [1][2] |
| Conditions | Patent literature analysis (BASF Agro B.V., 2020); synthetic route to imidazole anticonvulsants via ortho-isomer documented in Robertson et al. (1987) |
Why This Matters
Procurement of the para-substituted biphenyl isomer is mandatory for agrochemical R&D programs targeting triazole fungicide intermediates; substitution with the ortho-isomer will produce a different derivative unsuitable for the intended fungicide scaffold.
- [1] BASF Agro B.V. Process for the Preparation of Substituted Phenoxyphenyl Alcohols. US Patent US20200207692A1, 2020. View Source
- [2] Robertson, D.W.; Beedle, E.E.; Lawson, R.; Leander, J.D. Imidazole Anticonvulsants: Structure-Activity Relationships of [(Biphenylyloxy)alkyl]imidazoles. J. Med. Chem. 1987, 30(5), 939-943. View Source
